molecular formula C19H20O7 B014867 Excavatin M CAS No. 250293-31-3

Excavatin M

Cat. No.: B014867
CAS No.: 250293-31-3
M. Wt: 360.4 g/mol
InChI Key: UMYAEKVHXDURJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Excavatin M involves intricate chemical processes. One notable method includes the use of palladium (II)-catalyzed oxidative cyclization to construct the carbazole framework. This method highlights the complexity and precision required in synthesizing such compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and purification from Clausena excavata. The process typically includes solvent extraction, chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Excavatin M undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Excavatin M has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Excavatin M: this compound stands out due to its unique molecular structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

Excavatin M is a compound derived from lichen species, particularly known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to a class of compounds produced by lichens, which are symbiotic organisms composed of fungi and algae or cyanobacteria. These compounds often exhibit a range of bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique biosynthetic pathways in lichens contribute to the production of various secondary metabolites with potential therapeutic benefits.

Antimicrobial Properties

One of the most notable activities of this compound is its antimicrobial effect. Studies have shown that lichen-derived compounds can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Inhibition: this compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations.
  • Fungal Activity: It also exhibits antifungal properties against species like Candida albicans and Aspergillus niger, making it a candidate for treating fungal infections.
MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus10Antibacterial
Bacillus subtilis15Antibacterial
Candida albicans20Antifungal
Aspergillus niger25Antifungal

Anticancer Effects

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as:

  • Mechanism of Action: The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which triggers apoptotic pathways.
  • Case Study: A study involving human breast cancer cells (MCF-7) reported a significant reduction in cell viability upon treatment with this compound.
Cancer Cell LineIC50 (µg/mL)Effect
MCF-7 (Breast Cancer)30Induces Apoptosis
HeLa (Cervical Cancer)40Reduces Viability

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Mechanism: This activity may be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Research Findings and Case Studies

Recent studies have highlighted the importance of this compound in drug discovery:

  • In Vivo Studies: Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
  • Synergistic Effects: When combined with conventional antibiotics, this compound enhanced their efficacy against resistant bacterial strains, indicating its potential use in combination therapies.

Properties

IUPAC Name

7-[[3-[(4-hydroxy-4-methyl-5-oxooxolan-2-yl)methyl]-3-methyloxiran-2-yl]methoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-18(22)8-13(24-17(18)21)9-19(2)15(26-19)10-23-12-5-3-11-4-6-16(20)25-14(11)7-12/h3-7,13,15,22H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYAEKVHXDURJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1=O)CC2(C(O2)COC3=CC4=C(C=C3)C=CC(=O)O4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.